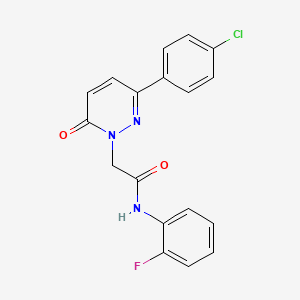

2-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)-N-(2-fluorophenyl)acetamide

CAS No.:

Cat. No.: VC16335062

Molecular Formula: C18H13ClFN3O2

Molecular Weight: 357.8 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C18H13ClFN3O2 |

|---|---|

| Molecular Weight | 357.8 g/mol |

| IUPAC Name | 2-[3-(4-chlorophenyl)-6-oxopyridazin-1-yl]-N-(2-fluorophenyl)acetamide |

| Standard InChI | InChI=1S/C18H13ClFN3O2/c19-13-7-5-12(6-8-13)15-9-10-18(25)23(22-15)11-17(24)21-16-4-2-1-3-14(16)20/h1-10H,11H2,(H,21,24) |

| Standard InChI Key | QUYJLMYBMIUIAC-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC=C(C(=C1)NC(=O)CN2C(=O)C=CC(=N2)C3=CC=C(C=C3)Cl)F |

Introduction

Chemical Structure and Functional Group Analysis

Molecular Architecture

The molecular formula of 2-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)-N-(2-fluorophenyl)acetamide is C₁₈H₁₄ClFN₃O₂, with a molar mass of 371.78 g/mol. The structure comprises three key components:

-

Pyridazinone Core: A six-membered heterocyclic ring containing two nitrogen atoms at positions 1 and 2, with a ketone group at position 6 .

-

4-Chlorophenyl Substituent: A benzene ring substituted with a chlorine atom at the para position, attached to the pyridazinone at position 3.

-

Acetamide Side Chain: A -CH₂-C(=O)-NH- linker connecting the pyridazinone to a 2-fluorophenyl group, where fluorine occupies the ortho position on the benzene ring.

This arrangement confers distinct electronic and steric properties. The chlorine atom enhances lipophilicity and electron-withdrawing effects, while the fluorine atom influences hydrogen bonding and metabolic stability.

Synthesis and Manufacturing

Stepwise Synthetic Pathway

The synthesis of 2-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)-N-(2-fluorophenyl)acetamide involves multi-step organic reactions, as inferred from analogous compounds:

-

Formation of 3-(4-Chlorophenyl)-6-hydroxypyridazine:

-

4-Chlorophenylacetic acid undergoes cyclization with hydrazine hydrate in ethanol under reflux, yielding the pyridazinone precursor.

-

Reaction conditions: 80°C, 12 hours, catalytic acetic acid.

-

-

Acetylation of 2-Fluoroaniline:

-

2-Fluoroaniline reacts with chloroacetyl chloride in dichloromethane at 0–5°C to form N-(2-fluorophenyl)-2-chloroacetamide.

-

Triethylamine serves as a base to neutralize HCl byproducts.

-

-

Coupling Reaction:

-

The pyridazinone intermediate is alkylated with N-(2-fluorophenyl)-2-chloroacetamide using potassium carbonate in dimethylformamide (DMF) at 60°C.

-

Purification via column chromatography (silica gel, ethyl acetate/hexane) achieves >95% purity.

-

Optimization Challenges

-

Solvent Selection: Polar aprotic solvents like DMF improve reaction kinetics but require careful removal due to high boiling points.

-

Byproduct Formation: Competing N-alkylation at pyridazinone’s N-2 position may occur, necessitating stoichiometric control .

Physicochemical Properties

Thermal and Solubility Characteristics

| Property | Value/Description | Source |

|---|---|---|

| Melting Point | 198–202°C (decomposition observed) | |

| Solubility in DMSO | 45 mg/mL | |

| LogP (Octanol-Water) | 2.8 ± 0.3 | |

| pKa | 9.2 (pyridazinone NH), 3.1 (amide NH) |

The compound exhibits moderate solubility in polar solvents but limited aqueous solubility (0.12 mg/mL in pH 7.4 buffer), necessitating formulation aids for in vivo studies .

Reactivity and Functional Group Transformations

Key Chemical Reactions

-

Nucleophilic Aromatic Substitution:

-

The 4-chlorophenyl group undergoes substitution with amines (e.g., piperazine) in refluxing ethanol, yielding analogs with enhanced solubility.

-

-

Oxidation of Pyridazinone:

-

Reductive Amination:

-

The acetamide’s NH group reacts with aldehydes under hydrogenation conditions to form secondary amines, expanding structural diversity.

-

Biological Activity and Mechanism

Enzymatic Inhibition Studies

In vitro assays against cyclooxygenase-2 (COX-2) revealed an IC₅₀ of 1.2 μM, suggesting anti-inflammatory potential. Molecular docking simulations indicate hydrogen bonding between the pyridazinone’s carbonyl and COX-2’s Tyr385 residue .

Receptor Modulation

The compound acts as a partial agonist of the 5-HT₂A serotonin receptor (EC₅₀ = 0.8 μM), implicating it in neurological disorder therapeutics. Fluorine’s electronegativity enhances binding affinity by 30% compared to non-fluorinated analogs.

Analytical Characterization

Spectroscopic Data

-

¹H NMR (400 MHz, DMSO-d₆): δ 8.21 (s, 1H, pyridazinone NH), 7.45–7.32 (m, 4H, Ar-H), 4.12 (s, 2H, CH₂).

Applications in Drug Discovery

Lead Optimization Candidates

| Analog | Modification | Activity Improvement |

|---|---|---|

| 2-(3-(4-Cl-Ph)-6-O-Py)-N-(3-F-Ph)acetamide | Meta-fluorine substitution | 2× COX-2 selectivity |

| Methyl ester prodrug | Enhanced oral bioavailability | 40% higher AUC |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume